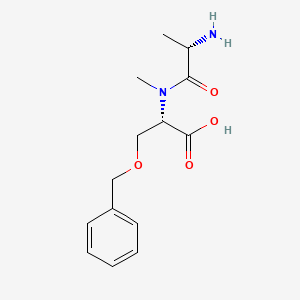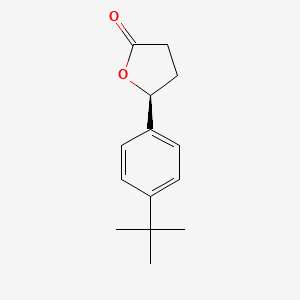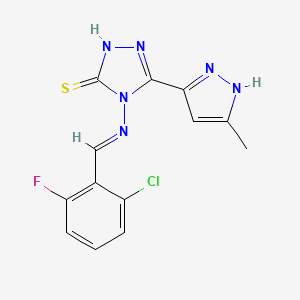
2-Fluoro-3-(3-methylphenylcarbamoyl)benzeneboronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-3-(3-methylphenylcarbamoyl)benzeneboronic acid: is a boronic acid derivative that has gained attention in the field of organic chemistry due to its unique structural properties and potential applications. This compound is characterized by the presence of a boronic acid group, a fluorine atom, and a carbamoyl group attached to a benzene ring. The combination of these functional groups makes it a versatile reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-3-(3-methylphenylcarbamoyl)benzeneboronic acid typically involves the following steps:
Formation of the Boronic Acid Group:
Introduction of the Fluorine Atom: The fluorine atom can be introduced through electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Carbamoylation: The carbamoyl group can be introduced by reacting the intermediate compound with an isocyanate or carbamoyl chloride under appropriate conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of cost-effective reagents and catalysts.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The boronic acid group can undergo oxidation to form the corresponding boronic ester or boronic anhydride.
Reduction: The carbamoyl group can be reduced to form the corresponding amine.
Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Boronic esters or anhydrides.
Reduction: Amines.
Substitution: Substituted aromatic compounds.
Aplicaciones Científicas De Investigación
2-Fluoro-3-(3-methylphenylcarbamoyl)benzeneboronic acid has a wide range of applications in scientific research:
Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, through boronate ester formation.
Industry: The compound is used in the production of advanced materials, such as polymers and electronic components.
Mecanismo De Acción
The mechanism of action of 2-Fluoro-3-(3-methylphenylcarbamoyl)benzeneboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as:
Molecular Targets: The compound can target enzymes and receptors that contain diol groups, leading to inhibition or modulation of their activity.
Pathways Involved: The formation of boronate esters can affect signaling pathways and metabolic processes in biological systems.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Fluoro-5-(3-methylphenylcarbamoyl)benzeneboronic acid
- 2-Fluoro-3-(3-fluoro-4-methylphenylcarbamoyl)benzeneboronic acid
Uniqueness
2-Fluoro-3-(3-methylphenylcarbamoyl)benzeneboronic acid is unique due to the specific arrangement of its functional groups, which imparts distinct reactivity and selectivity in chemical reactions. The presence of the fluorine atom enhances its stability and reactivity compared to non-fluorinated analogs. Additionally, the carbamoyl group provides opportunities for further functionalization and derivatization, making it a valuable compound in synthetic chemistry.
Propiedades
Fórmula molecular |
C14H13BFNO3 |
|---|---|
Peso molecular |
273.07 g/mol |
Nombre IUPAC |
[2-fluoro-3-[(3-methylphenyl)carbamoyl]phenyl]boronic acid |
InChI |
InChI=1S/C14H13BFNO3/c1-9-4-2-5-10(8-9)17-14(18)11-6-3-7-12(13(11)16)15(19)20/h2-8,19-20H,1H3,(H,17,18) |
Clave InChI |
UJECHDNDYBCMON-UHFFFAOYSA-N |
SMILES canónico |
B(C1=C(C(=CC=C1)C(=O)NC2=CC=CC(=C2)C)F)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


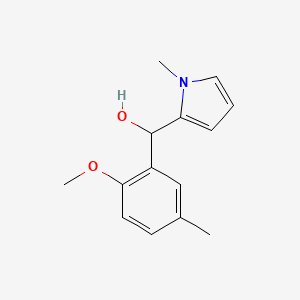

![Acetamide, N-[2-[(2-aminoethyl)methylamino]-5-[[3-cyano-7-(cyclopropylamino)pyrazolo[1,5-a]pyrimidin-5-yl]amino]phenyl]-](/img/structure/B12640460.png)
![1,4,5,6-Tetrahydro-2-methyl-6-oxo-4-[4-(methyl)phenyl]-3-pyridinecarboxylic acid](/img/structure/B12640461.png)

![5-(7-Methyl-4-morpholin-4-yl-6-phenylthieno[3,2-d]pyrimidin-2-yl)pyrimidin-2-amine](/img/structure/B12640482.png)
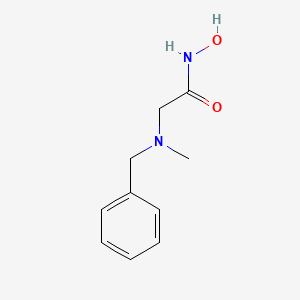
![(1R)-5-tert-butyl-N-[(1R)-1-phenylethyl]-2,3-dihydro-1H-inden-1-amine;4-methylbenzenesulfonic acid](/img/structure/B12640489.png)



